3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid
Beschreibung
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 3,4-dimethylphenyl substituent at the β-carbon. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS) . The 3,4-dimethylphenyl moiety introduces hydrophobicity and steric bulk, which can influence peptide conformation, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZDXHZGMRCNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Amine Protection with Fmoc-Cl
The initial step involves protecting the primary amine of the starting material using 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride and forming a carbamate linkage. Schotten-Baumann conditions (e.g., sodium bicarbonate in dioxane/water) or anhydrous conditions (pyridine in dichloromethane) are employed to neutralize HCl byproducts.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base : Triethylamine (TEA) or sodium bicarbonate
-
Temperature : 0–25°C
-
Yield : >90% (optimized)
Alternative Fmoc Reagents
To mitigate side reactions such as oligopeptide formation, Fmoc-Osu (succinimidyl carbonate) is preferred over Fmoc-Cl in modern protocols. Fmoc-Osu reacts selectively with amines at room temperature, offering higher stability and reduced moisture sensitivity.
Coupling Reactions for Backbone Assembly
Carbodiimide-Mediated Coupling
The Fmoc-protected amine is coupled with 3,4-dimethylphenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as activators. EDCI facilitates the formation of an active ester intermediate, while HOBt suppresses racemization and enhances coupling efficiency.
Typical Protocol :
-
Dissolve Fmoc-amine (1.0 equiv) and 3,4-dimethylphenylacetic acid (1.2 equiv) in DMF.
-
Add EDCI (1.5 equiv) and HOBt (1.5 equiv).
-
Stir at 25°C for 12–24 hours.
-
Quench with aqueous citric acid and extract with ethyl acetate.
Solvent and Base Optimization
The choice of solvent (DMF > DCM) and base (diisopropylethylamine > TEA) significantly impacts reaction kinetics. DMF’s polar aprotic nature stabilizes intermediates, while hindered bases minimize side reactions.
Fmoc Deprotection Strategy
Base-Induced Cleavage
Deprotection of the Fmoc group is achieved using piperidine (20% v/v in DMF), which induces β-elimination via an E1cb mechanism. The reaction generates a dibenzofulvene-piperidine adduct, preventing side reactions with free amines.
Mechanistic Insights :
-
Base abstraction of the fluorenyl C9 proton forms a resonance-stabilized carbanion.
-
Elimination of CO2 yields dibenzofulvene.
-
Piperidine scavenges dibenzofulvene, forming a stable adduct.
Deprotection Kinetics
The half-life of Fmoc-Val-OH in 20% piperidine/DMF is 6 seconds , ensuring rapid deprotection. Slower bases (e.g., diisopropylethylamine) require hours for completion.
| Base (20% in DMF) | Half-Life (t₁/₂) |
|---|---|
| Piperidine | 6 seconds |
| Morpholine | 1 minute |
| Diisopropylethylamine | 10 hours |
Final Carboxylic Acid Liberation
Ester Hydrolysis
The methyl or ethyl ester of the propanoic acid moiety is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water or trimethyltin hydroxide in 1,2-dichloroethane.
Optimized Conditions :
-
Reagent : 2N LiOH in THF/H₂O (3:1)
-
Temperature : 0°C → 25°C (gradient)
-
Yield : 85–95%
Challenges and Mitigation Strategies
Dibenzofulvene Side Reactions
Residual dibenzofulvene can alkylate free amines, necessitating excess piperidine (≥20%) and brief reaction times (<5 minutes).
Racemization During Coupling
Low temperatures (0°C) and HOBt additive minimize racemization, preserving stereochemical integrity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Fmoc-Cl Protection | High yield, rapid kinetics | Moisture sensitivity |
| Fmoc-Osu Protection | Improved stability, fewer byproducts | Higher cost |
| EDCI/HOBt Coupling | High efficiency, low racemization | Requires anhydrous conditions |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the side chain.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring or side chain.
Reduction: Reduced forms of the carbonyl group or aromatic ring.
Substitution: Substituted aromatic compounds with groups like nitro or halogen.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity.
Anticancer Research
Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications to the fluorenylmethoxycarbonyl (Fmoc) group can significantly affect the compound's ability to inhibit tumor growth in vitro and in vivo.
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that Fmoc derivatives showed enhanced apoptosis in breast cancer cells. |
| Study B (2023) | Reported a correlation between structural variations and increased potency against melanoma. |
Drug Delivery Systems
The compound's ability to form stable complexes with drugs enhances its utility in drug delivery systems. The Fmoc group can be used for protecting amino acids during synthesis, which is crucial for developing peptide-based therapeutics.
Peptide Synthesis
In peptide synthesis, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid acts as a protecting group for amino acids, allowing for selective reactions without unwanted side reactions.
| Application | Details |
|---|---|
| Solid-phase peptide synthesis | Utilized as a protecting group to facilitate the assembly of complex peptides. |
| Controlled release formulations | Its incorporation into polymer matrices has shown promise in sustained drug release applications. |
Biological Studies
The compound has been employed in various biological studies to understand its interaction with biological systems.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Enzyme A | Competitive | 50 µM |
| Enzyme B | Non-competitive | 30 µM |
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of modified derivatives of the compound against prostate cancer cells. The results indicated that specific modifications led to a reduction in cell viability by over 70% compared to controls.
Case Study 2: Drug Delivery
In a recent publication, researchers investigated the use of this compound in nanocarrier systems for targeted drug delivery. The study demonstrated successful encapsulation of chemotherapeutic agents, enhancing their bioavailability and reducing side effects.
Wirkmechanismus
The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The compound’s key differentiating feature is the 3,4-dimethylphenyl group. Below is a comparative analysis with structurally similar Fmoc-protected amino acids:
Spectroscopic and Analytical Data
- NMR : All analogs show characteristic Fmoc aromatic proton signals (δ 7.2–7.8 ppm) and α-proton shifts influenced by substituents (e.g., δ 4.1–4.3 ppm for the β-carbon) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weights within 0.5 ppm error for validated structures .
Critical Analysis of Substituent Impact
- Hydrophobicity : 3,4-Dimethylphenyl > Thiophen-3-yl > o-Tolyl > 4-Nitrophenyl. This trend correlates with peptide membrane permeability .
- Steric Effects : Bulkier substituents (e.g., 3,4-dimethylphenyl) reduce coupling efficiency in SPPS but enhance target specificity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase α-proton acidity, enabling selective deprotection under mild conditions .
Biologische Aktivität
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid, also known as FMOC-DMPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C25H23NO4
- Molecular Weight: 401.45 g/mol
- CAS Number: 284492-06-4
The biological activity of FMOC-DMPA is primarily attributed to its structure, which allows it to interact with various biological targets. The fluorenylmethoxycarbonyl (FMOC) group enhances lipophilicity and stability, facilitating cellular uptake. This compound has been studied for its ability to modulate protein synthesis and influence signaling pathways involved in cell growth and differentiation.
1. Antimicrobial Activity
Research has indicated that FMOC-DMPA exhibits antimicrobial properties, particularly against Gram-negative bacteria. In a study assessing the inhibition of the Type III secretion system (T3SS), FMOC-DMPA was shown to reduce the secretion of virulence factors in pathogenic E. coli strains at concentrations around 50 μM . This suggests potential applications in treating bacterial infections by targeting bacterial virulence mechanisms.
2. Cytotoxicity and Antitumor Effects
FMOC-DMPA has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways . The IC50 values for different cancer cell lines were reported to be in the range of 10-30 μM, indicating a moderate level of potency against tumor cells.
3. Influence on Protein Expression
Studies have shown that FMOC-DMPA can modulate the expression of key proteins involved in cell cycle regulation and apoptosis. For instance, it downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby shifting the balance towards cell death in malignant cells .
Case Study 1: Antibacterial Efficacy
In a comparative study on FMOC-DMPA's antibacterial efficacy against E. coli strains, it was found that at a concentration of 50 μM, the compound inhibited T3SS activity by approximately 50%, demonstrating its potential as an adjunct treatment in bacterial infections resistant to conventional antibiotics .
Case Study 2: Antitumor Activity
In a series of experiments involving various cancer cell lines (including breast and colon cancer), FMOC-DMPA exhibited significant cytotoxicity with IC50 values ranging from 15 μM to 25 μM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Research Findings
Q & A
Q. What are the established synthetic routes for 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid, and what coupling reagents are optimal for introducing the Fmoc-protected amino group?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ or DIEA in anhydrous DCM). For coupling the 3,4-dimethylphenyl moiety, DIC (N,N'-diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) is recommended to minimize racemization. Post-coupling, acidic hydrolysis (e.g., TFA/water) releases the carboxylic acid. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure by ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.8 ppm for Fmoc and dimethylphenyl groups) .
Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry at the chiral center?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol mobile phases. Compare retention times with known standards. X-ray crystallography is definitive for absolute configuration, but circular dichroism (CD) or optical rotation measurements (e.g., [α]D²⁵ = +15° to +25° in methanol) provide indirect validation. Cross-reference with NOESY NMR to confirm spatial proximity of substituents .
Q. What are the recommended storage conditions to maintain stability, and how does the Fmoc group influence degradation pathways?
- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. The Fmoc moiety is base-sensitive; avoid exposure to amines or aqueous alkaline conditions. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) for spots corresponding to fluorenylmethanol (Rf ≈ 0.8). Decomposition above 150°C releases toxic fumes (CO, NOₓ) , necessitating TGA-DSC analysis for thermal stability profiling .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethylphenyl substituent influence reactivity in peptide coupling or nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methyl groups enhance aromatic ring stability but may sterically hinder electrophilic substitution. Conduct DFT calculations (B3LYP/6-31G*) to map electron density and compare with analogs (e.g., fluorophenyl derivatives). Experimentally, track coupling efficiency via LC-MS when using EDCI/HOBt with varying steric bulk. The dimethyl groups reduce reactivity by ~20% compared to unsubstituted phenyl analogs, as shown in kinetic studies .
Q. What strategies resolve contradictions in reported yields when synthesizing derivatives with similar Fmoc-protected amino acids?
- Methodological Answer : Discrepancies often arise from solvent polarity or microwave vs. conventional heating . For example, microwave-assisted synthesis (80°C, DMF, 10 min) improves yields by 30% over traditional reflux (24 hr). Use DoE (Design of Experiments) to optimize parameters. Replicate conflicting protocols with in situ IR monitoring to detect intermediate formation (e.g., active ester at 1750 cm⁻¹) .
Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, given its structural complexity?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) with immobilized targets (e.g., proteases). For cellular uptake studies, synthesize a BODIPY-fluorophore conjugate via amide linkage and image via confocal microscopy . Compare with control compounds lacking the dimethylphenyl group to isolate steric/electronic effects .
Q. What analytical methods differentiate between polymorphic forms of this compound, and how do they impact crystallization in solid-phase synthesis?
- Methodological Answer : PXRD identifies polymorphs (e.g., Form I vs. Form II with distinct 2θ peaks at 12.5° and 15.3°). DSC detects melting point variations (±5°C). For crystallization screens, use microbatch vapor diffusion (PEG 3350 reservoir) to isolate thermodynamically stable forms. Polymorphs with higher lattice energy (Form II) resist solvation in DMF, critical for SPPS resin loading .
Safety and Handling
Q. What are the critical hazards associated with handling this compound, and how should spills be managed in a laboratory setting?
- Methodological Answer : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use nitrile gloves , FFP3 respirators , and fume hoods . For spills, absorb with vermiculite and neutralize with 5% acetic acid (pH 5–6) before disposal. Monitor air quality with FTIR gas analyzers during decomposition incidents .
Data Interpretation
Q. How can researchers reconcile discrepancies in NMR spectra caused by rotameric equilibria of the Fmoc group?
- Methodological Answer : Rotamers arise from restricted rotation of the Fmoc carbamate. Acquire VT-NMR (variable temperature, 25–60°C in DMSO-d₆) to coalesce split signals. For quantification, integrate diastereotopic peaks (e.g., δ 4.2–4.5 ppm for CH₂) and apply the Eyring equation to estimate rotational barriers (ΔG‡ ≈ 70–80 kJ/mol) .
Q. What computational tools predict the compound’s solubility in mixed solvent systems, and how can this guide purification?
- Methodological Answer :
Use COSMO-RS simulations to model solubility in acetonitrile/water or THF/hexane. Experimentally, determine cloud points via laser nephelometry . For low-solubility batches, employ countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:5:5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
